1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile
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Description
1,2,3-Triazole and 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of these triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Molecular Structure Analysis
Triazoles can exist in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form .Chemical Reactions Analysis
1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . It has been used in the synthesis of a variety of heterocycles .Physical And Chemical Properties Analysis
1,2,3-Triazoles are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]triazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXNGQSWBBNRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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